Methyl 3,5-dichlorobenzoate
Overview
Description
Methyl 3,5-dichlorobenzoate is an organic compound with the chemical formula C8H6Cl2O2. It is a colorless liquid with a fragrant smell. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including agriculture, where it serves as a raw material for pesticides and herbicides .
Synthetic Routes and Reaction Conditions:
Mixing Methyl Benzoate with Acid Chloride: The process begins by mixing methyl benzoate with an acid chloride to produce an ester chloride.
Reaction with Dichlorobenzene: The ester chloride is then reacted with dichlorobenzene to generate this compound.
Purification and Separation: The final step involves purification and separation to obtain the target product.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Hydrolysis: This compound can be hydrolyzed to produce 3,5-dichlorobenzoic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic or Basic Conditions: Hydrolysis reactions typically occur under acidic or basic conditions.
Major Products Formed:
3,5-Dichlorobenzoic Acid: Formed through hydrolysis.
Substituted Benzoates: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
Methyl 3,5-dichlorobenzoate is used in scientific research for various purposes:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Studying the effects of chlorinated benzoates on biological systems.
Medicine: Investigating potential pharmaceutical applications.
Industry: Used in the production of pesticides and herbicides
Mechanism of Action
The mechanism of action of methyl 3,5-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can affect enzyme activity and cellular processes by binding to proteins and altering their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2,5-dichlorobenzoate: Similar in structure but with chlorine atoms at different positions.
Methyl 4-chlorobenzoate: Contains only one chlorine atom at the para position.
Methyl 2-chlorobenzoate: Contains one chlorine atom at the ortho position.
Uniqueness: Methyl 3,5-dichlorobenzoate is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain applications compared to its similar counterparts .
Properties
IUPAC Name |
methyl 3,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEVDFJXGLQUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042146 | |
Record name | Methyl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-67-1 | |
Record name | Methyl 3,5-dichlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3,5-DICHLOROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3,5-DICHLOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GIM06EE3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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